N-(2-Methoxypyridin-4-yl)prop-2-enamide
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Overview
Description
N-(2-Methoxypyridin-4-yl)prop-2-enamide is a chemical compound characterized by its unique structure, which includes a methoxy group attached to a pyridine ring and an amide group linked to an allyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxypyridine-4-carboxylic acid and prop-2-enamide.
Reaction Conditions: The reaction involves a coupling process, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in the presence of a base such as triethylamine.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The process is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Derivatives with different functional groups replacing the methoxy or amide groups.
Scientific Research Applications
N-(2-Methoxypyridin-4-yl)prop-2-enamide has found applications in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-Methoxypyridin-4-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
N-(2-Methoxypyridin-4-yl)prop-2-enamide is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other pyridine derivatives, such as 2-methoxypyridine-4-boronic acid and 2-methoxypyridine-4-carboxylic acid.
Uniqueness: Its specific structure and functional groups confer unique chemical properties and reactivity compared to these similar compounds.
Properties
IUPAC Name |
N-(2-methoxypyridin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-8(12)11-7-4-5-10-9(6-7)13-2/h3-6H,1H2,2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCDEYIPRHGRNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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